Cyclopentaneacetaldehyde, 1-acetyl-(9CI)
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Overview
Description
Cyclopentaneacetaldehyde, 1-acetyl-(9CI): is an organic compound with the molecular formula C9H14O2 . It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a cyclopentane ring and an acetyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing aldehydes, including Cyclopentaneacetaldehyde, 1-acetyl-(9CI), is the oxidation of primary alcohols.
Hydration of Alkynes: Another method involves the hydration of alkynes to form aldehydes.
Industrial Production Methods: Industrial production of Cyclopentaneacetaldehyde, 1-acetyl-(9CI) may involve large-scale oxidation processes using chromium-based reagents or other catalytic systems designed for high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cyclopentaneacetaldehyde, 1-acetyl-(9CI) can undergo oxidation reactions to form carboxylic acids.
Nucleophilic Addition: Aldehydes are known to undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Nucleophilic Addition: Secondary alcohols
Scientific Research Applications
Chemistry: Cyclopentaneacetaldehyde, 1-acetyl-(9CI) is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: Research into the biological activity of Cyclopentaneacetaldehyde, 1-acetyl-(9CI) is ongoing. It may serve as a model compound for studying the effects of aldehydes on biological systems and their potential therapeutic applications .
Industry: In the industrial sector, Cyclopentaneacetaldehyde, 1-acetyl-(9CI) can be used in the manufacture of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism by which Cyclopentaneacetaldehyde, 1-acetyl-(9CI) exerts its effects involves its reactivity as an aldehyde. Aldehydes are electrophilic and can react with nucleophiles, leading to the formation of various products. The carbonyl group in Cyclopentaneacetaldehyde, 1-acetyl-(9CI) can undergo nucleophilic addition, forming intermediates that can be further transformed into different functional groups .
Comparison with Similar Compounds
Acetaldehyde (CH3CHO): A simple aldehyde with a similar carbonyl group but lacking the cyclopentane ring and acetyl group.
Cyclopentanone (C5H8O): Contains a cyclopentane ring with a ketone functional group instead of an aldehyde.
Benzaldehyde (C6H5CHO): An aromatic aldehyde with a benzene ring instead of a cyclopentane ring.
Uniqueness: Cyclopentaneacetaldehyde, 1-acetyl-(9CI) is unique due to its combination of a cyclopentane ring and an acetyl group attached to the aldehyde functional group. This structure imparts distinct reactivity and properties compared to simpler aldehydes and ketones .
Properties
CAS No. |
152090-38-5 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-acetylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(11)9(6-7-10)4-2-3-5-9/h7H,2-6H2,1H3 |
InChI Key |
JPVBYAFIEOXPOM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CC=O |
Canonical SMILES |
CC(=O)C1(CCCC1)CC=O |
Synonyms |
Cyclopentaneacetaldehyde, 1-acetyl- (9CI) |
Origin of Product |
United States |
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